N-[4-(dimethylamino)phenyl]-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-sulfonamide
Overview
Description
N-[4-(dimethylamino)phenyl]-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-sulfonamide is a complex organic compound known for its diverse applications in scientific research and industry. This compound features a benzoxazine ring fused with a sulfonamide group and a dimethylamino phenyl substituent, which contribute to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(dimethylamino)phenyl]-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-sulfonamide typically involves multi-step organic reactions. One common method starts with the preparation of 4-(dimethylamino)benzaldehyde, which undergoes a condensation reaction with 2-aminophenol to form the benzoxazine ring. This intermediate is then sulfonated using chlorosulfonic acid to introduce the sulfonamide group.
Reaction Steps:
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Condensation Reaction:
Reactants: 4-(dimethylamino)benzaldehyde and 2-aminophenol
Conditions: Acidic medium, typically using hydrochloric acid
Product: Intermediate benzoxazine compound
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Sulfonation:
Reactants: Intermediate benzoxazine compound and chlorosulfonic acid
Conditions: Controlled temperature, typically below 50°C
Product: this compound
Industrial Production Methods
In industrial settings, the synthesis of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows precise control over reaction conditions, minimizing the risk of side reactions and improving overall efficiency.
Chemical Reactions Analysis
Types of Reactions
N-[4-(dimethylamino)phenyl]-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-sulfonamide undergoes various chemical reactions, including:
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Oxidation:
Reagents: Potassium permanganate or hydrogen peroxide
Conditions: Aqueous or organic solvents, typically at elevated temperatures
Products: Oxidized derivatives with modified functional groups
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Reduction:
Reagents: Sodium borohydride or lithium aluminum hydride
Conditions: Anhydrous solvents, typically at room temperature
Products: Reduced derivatives, often leading to the formation of amines or alcohols
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Substitution:
Reagents: Halogenating agents like bromine or chlorine
Conditions: Organic solvents, typically at room temperature
Products: Halogenated derivatives with altered reactivity
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium
Reduction: Sodium borohydride in methanol
Substitution: Bromine in dichloromethane
Scientific Research Applications
N-[4-(dimethylamino)phenyl]-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-sulfonamide is utilized in various fields of scientific research:
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Chemistry:
- Used as a building block in the synthesis of more complex organic molecules.
- Acts as a precursor in the development of novel polymers and materials.
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Biology:
- Investigated for its potential as a fluorescent probe in biological imaging.
- Studied for its interactions with biomolecules, aiding in the understanding of cellular processes.
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Medicine:
- Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
- Used in drug discovery and development as a lead compound for new pharmaceuticals.
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Industry:
- Applied in the production of dyes and pigments due to its chromophoric properties.
- Utilized in the development of advanced materials with specific electronic and optical characteristics.
Mechanism of Action
The mechanism of action of N-[4-(dimethylamino)phenyl]-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-sulfonamide involves its interaction with specific molecular targets. The dimethylamino group enhances its ability to interact with nucleophilic sites, while the sulfonamide group facilitates binding to proteins and enzymes. This compound can modulate various biochemical pathways, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- N-[4-(dimethylamino)phenyl]-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-carboxamide
- N-[4-(dimethylamino)phenyl]-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-thiosulfonamide
Uniqueness
N-[4-(dimethylamino)phenyl]-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-sulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both the dimethylamino and sulfonamide groups allows for versatile applications in various fields, distinguishing it from other similar compounds.
Properties
IUPAC Name |
N-[4-(dimethylamino)phenyl]-3-oxo-4H-1,4-benzoxazine-6-sulfonamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O4S/c1-19(2)12-5-3-11(4-6-12)18-24(21,22)13-7-8-15-14(9-13)17-16(20)10-23-15/h3-9,18H,10H2,1-2H3,(H,17,20) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DEZKKFZTFFNYQL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)NS(=O)(=O)C2=CC3=C(C=C2)OCC(=O)N3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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